N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS/c19-16(18-14-8-3-1-2-4-9-14)17(11-5-6-12-17)15-10-7-13-20-15/h7,10,13-14H,1-6,8-9,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBZPIMXFMMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the condensation of cycloheptylamine with a thiophene-containing cyclopentanecarboxylic acid derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopentylamine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The cyclopentanecarboxamide moiety may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Table 1: Comparison of Cyclopentanecarboxamide Derivatives
Observations :
- Steric Effects: The cycloheptyl group in the target compound is bulkier than phenylamino substituents in 2a–2c.
- Electronic Effects: The thiophen-2-yl group, with sulfur’s electron-rich nature, could enhance lipophilicity and alter solubility relative to phenylamino analogs. Similar thiophene-containing heterocycles in exhibit distinct reactivity in condensation reactions, suggesting comparable electronic influences in the target compound .
- Synthetic Yields : Derivatives with electron-donating groups (e.g., 2c: 4-methoxy) show reduced yields (50%), possibly due to steric hindrance or side reactions. The target compound’s synthesis might require optimized conditions to accommodate its larger substituents .
Crystallographic and Computational Insights
While direct crystallographic data for the target compound are unavailable, and emphasize methodologies for analyzing similar structures:
- SHELX Software : Widely used for small-molecule refinement, SHELXL could resolve the target compound’s conformational details, particularly the cycloheptyl group’s rotational freedom .
- Mercury CSD: This tool enables visualization of packing patterns and intermolecular interactions. For example, phenylamino derivatives (2a–2c) likely exhibit hydrogen bonding via carboxamide groups; the target compound’s thiophene may instead engage in S···π interactions .
Biological Activity
N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Cycloheptyl group : A seven-membered cyclic alkane that contributes to the compound's steric properties.
- Thiophene ring : A five-membered aromatic ring containing sulfur, known for its role in biological activity.
- Cyclopentanecarboxamide moiety : This component is crucial for interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 263.4 g/mol.
Table 1: Structural Features Comparison
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Cycloheptyl group | Enhanced steric hindrance may affect biological activity |
| N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide | Cyclopentyl group | Different steric and electronic properties compared to N-cycloheptyl variant |
| N-cyclobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide | Cyclobutyl group | Smaller cyclic structure may influence reactivity and binding affinity |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Compounds with similar thiophene structures have been shown to interact with bacterial enzymes, potentially inhibiting their function. The specific mechanisms are still under investigation, but it is believed that the thiophene ring may modulate enzyme activity or receptor interactions, leading to antimicrobial effects.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Research indicates that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Enzyme Interaction : The thiophene ring may interact with specific enzymes or receptors, altering their activity.
- Pathway Modulation : The compound could influence various signaling pathways relevant to inflammation and microbial resistance.
Study 1: Antimicrobial Activity Evaluation
A study conducted on structurally related compounds demonstrated that those containing a thiophene moiety exhibited enhanced antimicrobial activities against Gram-positive bacteria. The study suggested that the interaction of the thiophene ring with bacterial cell wall synthesis enzymes was a key factor in their efficacy .
Study 2: Anti-inflammatory Mechanism Exploration
In vitro experiments have indicated that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential mechanism through which the compound could be beneficial in treating conditions characterized by excessive inflammation.
Q & A
Basic Synthesis and Characterization
Q1: What are the key synthetic pathways for N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide, and how are reaction conditions optimized? A: Synthesis typically involves multi-step processes, including cyclopentane ring formation, thiophene substitution, and carboxamide coupling. For example:
Cyclopentane Functionalization : Cyclopentanecarboxylic acid derivatives are reacted with thiophen-2-yl Grignard reagents under anhydrous conditions (e.g., THF, 0–5°C) to introduce the thiophene moiety.
Amide Coupling : The intermediate is coupled with cycloheptylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at room temperature.
Optimization : Yield and purity depend on solvent choice (DMF enhances solubility but may require post-synthesis dialysis), temperature control (prevents side reactions), and catalyst ratios. HPLC and NMR are critical for monitoring intermediates .
Structural Confirmation Techniques
Q2: How is the molecular structure of this compound validated? A: Advanced spectroscopic and crystallographic methods are employed:
- X-ray Crystallography : Resolves 3D conformation, dihedral angles, and intermolecular interactions (e.g., SHELX programs for refinement ).
- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., thiophene proton shifts at δ 6.8–7.2 ppm) and cycloheptyl group integration.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 346.2) .
Biological Activity Profiling
Q3: What methodologies are used to assess the pharmacological potential of this compound? A:
- In Vitro Assays :
- Enzyme Inhibition : Kinase or protease inhibition studies (e.g., IC determination via fluorogenic substrates).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, A549) with dose-response curves.
- Molecular Docking : Computational modeling (AutoDock Vina) predicts binding affinities to targets like amyloid-beta or tau proteins, relevant to neurodegenerative diseases .
Advanced Mechanistic Studies
Q4: How can researchers elucidate the mechanism of action for this compound in neuroprotection? A:
Kinetic Studies : Stopped-flow spectroscopy to measure binding rates to target proteins.
Transcriptomics : RNA-seq identifies differentially expressed genes in treated neuronal cells.
Protein Interaction Mapping : Co-immunoprecipitation (Co-IP) followed by Western blotting validates target engagement .
Data Contradictions and Reproducibility
Q5: How should discrepancies in biological activity data between studies be addressed? A: Common issues and solutions:
- Batch Variability : Ensure compound purity (>95% by HPLC) and consistent storage conditions (−20°C under argon).
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration).
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance. Cross-validate with orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .
Computational Modeling for Drug Design
Q6: What computational tools are recommended for optimizing this compound’s bioactivity? A:
- Quantum Mechanics (QM) : Gaussian 09 calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular Dynamics (MD) : GROMACS simulates solvation effects and conformational stability.
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, BBB permeability) .
Handling Synthetic Byproducts
Q7: How can researchers identify and mitigate unwanted byproducts during synthesis? A:
- LC-MS/MS : Detects low-abundance impurities (e.g., unreacted cycloheptylamine).
- Byproduct Minimization : Use scavenger resins (e.g., QuadraPure™) or gradient recrystallization.
- Mechanistic Studies : -NMR (if fluorinated analogs are used) tracks reaction pathways .
Stability and Storage Recommendations
Q8: What are the optimal storage conditions to maintain compound integrity? A:
- Short-Term : Store in anhydrous DMSO at −20°C (avoid freeze-thaw cycles).
- Long-Term : Lyophilize and keep under inert gas (argon) at −80°C.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring .
Comparative Analysis with Analogues
Q9: How does this compound compare structurally and functionally to related carboxamides? A: Key differences include:
| Compound | Structural Feature | Bioactivity |
|---|---|---|
| N-Cyclohexyl analog | Smaller cyclohexane ring | Lower BBB permeability |
| N-(4-Acetylphenyl) derivative | Aromatic acetyl group | Enhanced kinase inhibition (IC 0.8 µM) |
| Data from SAR studies highlight the cycloheptyl group’s role in improving metabolic stability . |
Ethical and Safety Considerations
Q10: What safety protocols are essential for handling this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
